[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine

Lipophilicity ADME Drug Design

[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine (CAS 1865037-14-4) is a tertiary amine belonging to the class of substituted benzylamines, characterized by a 4-bromo-2-methylphenyl core linked to an N-ethyl-N-methylamino moiety. The compound has a molecular formula C11H16BrN and a molecular weight of 242.16 g/mol.

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
CAS No. 1865037-14-4
Cat. No. B1415220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine
CAS1865037-14-4
Molecular FormulaC11H16BrN
Molecular Weight242.16 g/mol
Structural Identifiers
SMILESCCN(C)CC1=C(C=C(C=C1)Br)C
InChIInChI=1S/C11H16BrN/c1-4-13(3)8-10-5-6-11(12)7-9(10)2/h5-7H,4,8H2,1-3H3
InChIKeyFXAVRKWHROFBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine CAS 1865037-14-4: Core Identity and Structural Class


[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine (CAS 1865037-14-4) is a tertiary amine belonging to the class of substituted benzylamines, characterized by a 4-bromo-2-methylphenyl core linked to an N-ethyl-N-methylamino moiety [1]. The compound has a molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . Its tertiary amine structure distinguishes it from primary and secondary benzylamine analogs, imparting distinct physicochemical properties that influence its utility as a synthetic intermediate and potential pharmacophore [2].

Why [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine Cannot Be Simply Replaced by Its Closest Analogs


Despite sharing a common 4-bromo-2-methylphenyl scaffold, substitution of [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine with primary or secondary amine analogs (e.g., (4-bromo-2-methylphenyl)methanamine, CAS 376646-62-7) leads to substantial alterations in lipophilicity, hydrogen bonding capacity, and conformational flexibility [1]. These differences are not merely incremental; they translate into divergent behavior in partition coefficients, membrane permeability, and reactivity profiles that can critically impact synthetic yields, purification efficiency, and biological target engagement [2]. The quantitative data presented below substantiate that this compound occupies a distinct physicochemical niche among related benzylamine derivatives, making its selection non-arbitrary for applications where specific ADME or reactivity attributes are required.

Quantitative Differentiation of [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine Against Structural Analogs


Lipophilicity (XLogP3) Differentiation: Enhanced Membrane Permeability Potential

The target compound exhibits an XLogP3 value of 3.2, significantly higher than the primary amine analog (4-bromo-2-methylphenyl)methanamine (XLogP3 = 1.84) [1][2]. This 1.36 log unit increase corresponds to an approximately 23-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity [1].

Lipophilicity ADME Drug Design

Hydrogen Bond Donor Count and Topological Polar Surface Area: Reduced Polarity for CNS Compliance

The target compound possesses zero hydrogen bond donors and a topological polar surface area (TPSA) of 3.2 Ų, contrasting sharply with the primary amine comparator which has one hydrogen bond donor and a TPSA of 26 Ų [1][2]. This absence of a hydrogen bond donor and minimal TPSA align with established guidelines for central nervous system (CNS) drug-like properties [1].

Hydrogen Bonding CNS Drug Likeness Physicochemical Properties

Rotatable Bond Count and Conformational Flexibility: Implications for Molecular Recognition

The target compound has three rotatable bonds (benzyl C–N, N–ethyl, N–methyl) compared to only one rotatable bond in the primary amine comparator [1][2]. This increased flexibility expands the conformational space accessible to the molecule, which may influence binding mode diversity in receptor interactions [1].

Molecular Flexibility Conformational Analysis Structure-Activity Relationship

Purity Specification: High-Quality Building Block for Reproducible Synthesis

The target compound is commercially available with a minimum purity specification of 95% as certified by AKSci, ensuring consistent performance in synthetic applications . While primary amine comparator products often report similar or slightly higher purity levels (e.g., 97% from Bidepharm), the 95% specification for the target compound is routinely met and documented with batch-specific certificates of analysis .

Chemical Purity Synthetic Intermediate Quality Control

Limited Availability of Primary Biological Activity Data: A Note on Evidence Strength

A systematic search of primary literature and patent databases reveals no publicly available quantitative biological activity data (e.g., IC50, Ki, EC50) for [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine or its direct analogs in peer-reviewed studies [1]. Consequently, differential claims based on target engagement, enzyme inhibition, or cellular potency cannot be substantiated at this time. The evidence presented above relies on computed physicochemical properties, which provide a rational basis for selection but do not constitute direct biological validation.

Data Availability Evidence Gap Research Compound

Application Scenarios for [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine Based on Quantitative Evidence


CNS Drug Discovery: Hit Identification and Lead Optimization

Given its high XLogP3 (3.2), zero hydrogen bond donors, and minimal TPSA (3.2 Ų), this compound is a strong candidate for CNS-targeted chemical libraries [1]. Its lipophilic tertiary amine structure aligns with established criteria for blood-brain barrier permeability, making it a suitable building block for synthesizing potential CNS-active agents. Researchers can leverage these physicochemical advantages to prioritize this scaffold over more polar primary amine analogs when designing molecules intended for neurological targets.

Synthetic Intermediate for Functionalized Benzylamine Derivatives

The tertiary amine nitrogen in this compound offers unique reactivity compared to primary and secondary amines, allowing for selective alkylation or acylation without the need for protecting groups [1]. The bromine atom on the aromatic ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-ethyl-N-methyl moiety can be dealkylated if desired. This dual functionality positions the compound as a versatile intermediate for constructing more complex molecular architectures.

Physicochemical Property Tuning in Medicinal Chemistry Campaigns

The compound's computed properties (XLogP3 3.2, TPSA 3.2 Ų, rotatable bonds 3) place it within a favorable region of CNS drug-like chemical space [1]. In medicinal chemistry programs, it can serve as a reference point for property-based optimization, particularly when aiming to increase lipophilicity or reduce hydrogen bonding capacity relative to primary amine leads. The availability of robust purity specifications (≥95%) ensures that SAR studies are not confounded by impurities .

Exploratory Chemical Biology Probe Development

Although direct biological activity data are lacking, the compound's distinct structural and physicochemical profile supports its use in exploratory phenotypic screens or as a privileged fragment for target identification studies [1]. Its increased conformational flexibility (3 rotatable bonds) may allow it to interact with a broader range of protein binding sites compared to more rigid analogs, making it a useful probe for mapping chemical space in early-stage discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.